N-(1-{1-[(2,2-difluorocyclopropyl)carbonyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-methylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a difluorocyclopropyl group, a carbonyl group, a piperidinyl group, a pyrazolyl group, and a benzamide group . Each of these groups contributes to the overall properties of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . For example, the difluorocyclopropyl group might be introduced via a halogenation reaction . The carbonyl group could be introduced via an oxidation reaction, and the piperidinyl and pyrazolyl groups could be introduced via a series of substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The difluorocyclopropyl group would introduce strain into the molecule, which could affect its reactivity .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions, depending on the conditions . For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyrazolyl group could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . For example, its solubility would be influenced by the polar carbonyl group and the nonpolar benzamide group .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-(2,2-difluorocyclopropanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2/c1-13-4-2-3-5-15(13)18(27)24-17-6-9-23-26(17)14-7-10-25(11-8-14)19(28)16-12-20(16,21)22/h2-6,9,14,16H,7-8,10-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRUYQYPMBEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4CC4(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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